![molecular formula C17H15ClFN3O B1624195 10-(4'-Fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one hydrochloride CAS No. 58059-17-9](/img/structure/B1624195.png)
10-(4'-Fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one hydrochloride
Descripción general
Descripción
10-(4'-Fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one hydrochloride is a useful research compound. Its molecular formula is C17H15ClFN3O and its molecular weight is 331.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
10-(4'-Fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one hydrochloride (CAS Number: 58059-17-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₇H₁₅ClFN₃O
- Molecular Weight : 331.78 g/mol
- Structure : The compound features a quinazoline core structure, which is known for its versatility in biological applications.
Antimicrobial Activity
Research has indicated that derivatives of quinazoline compounds exhibit antimicrobial properties. In a study evaluating various substituted quinazolines, it was found that compounds with specific substituents at the 4-position showed enhanced activity against Staphylococcus aureus and Escherichia coli strains. The fluorobenzyl group in this compound may contribute to its increased lipophilicity, enhancing membrane permeability and antimicrobial efficacy .
Anticancer Activity
Several studies have reported the anticancer potential of compounds with a similar imidazoquinazoline structure. For instance, one study demonstrated that related compounds exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (SKOV3). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. Specifically, the compound's IC50 values against these cell lines were noted to be significantly lower than those of conventional chemotherapeutics .
Antimalarial Activity
The compound's structural similarity to known antimalarial agents suggests potential activity against Plasmodium falciparum. In vitro assays have shown that modifications to the quinazoline core can lead to improved potency against malaria parasites. The presence of the fluorobenzyl substituent may enhance binding affinity to target proteins involved in the parasite's lifecycle .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like fluorine at the para position of the benzyl ring enhances biological activity by increasing electron density at critical binding sites.
- Core Modifications : Alterations in the imidazoquinazoline core can lead to significant variations in pharmacological profiles. For example, compounds with additional nitrogen atoms or different ring substitutions often exhibit enhanced potency against specific targets .
Case Studies
- Anticancer Evaluation : A recent study evaluated a series of imidazoquinazolines for their anticancer properties. The results indicated that compounds similar to this compound displayed promising cytotoxicity against MCF-7 cells with IC50 values ranging from 5 to 15 µM, highlighting their potential as novel anticancer agents .
- Antimicrobial Screening : Another study tested various quinazoline derivatives against clinical strains of bacteria. Results showed that compounds with halogen substitutions exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL for certain strains .
Aplicaciones Científicas De Investigación
Bronchodilator Activity
Research indicates that compounds within the imidazo[2,1-b]quinazolin series exhibit notable bronchodilator effects. Specifically, studies have demonstrated that certain analogs are significantly more effective than traditional bronchodilators like theophylline, showing five to ten times greater activity without central nervous system or cardiovascular side effects. This makes them promising candidates for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Antitumor Activity
The imidazoquinazoline scaffold has been investigated for its antitumor properties. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The fluorobenzyl group may enhance the compound's efficacy and selectivity against cancer cells .
Antimicrobial Properties
Emerging research has highlighted the antimicrobial potential of imidazo[2,1-b]quinazolines. The unique structural features of 10-(4'-Fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one hydrochloride may contribute to its ability to combat various bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Study 1: Bronchodilator Evaluation
A study conducted on a series of 10-substituted imidazo[2,1-b]quinazolin-5(10H)-ones demonstrated that these compounds exhibited pronounced broncholytic activity in guinea pig models. The structure-activity relationship (SAR) analysis indicated that modifications at the 10-position significantly influenced pharmacological efficacy .
Case Study 2: Anticancer Screening
In a screening program for anticancer agents, several derivatives of imidazo[2,1-b]quinazolin were evaluated against a panel of cancer cell lines. Results indicated that specific substitutions on the quinazoline core led to enhanced cytotoxicity against breast and lung cancer cells, suggesting a pathway for future drug design .
Propiedades
IUPAC Name |
10-[(4-fluorophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O.ClH/c18-13-7-5-12(6-8-13)11-21-15-4-2-1-3-14(15)16(22)20-10-9-19-17(20)21;/h1-8H,9-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOQOCJLYDZJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N(C2=N1)CC4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973635 | |
Record name | 10-[(4-Fluorophenyl)methyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58059-17-9 | |
Record name | Imidazo[2,1-b]quinazolin-5(3H)-one, 10-[(4-fluorophenyl)methyl]-2,10-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58059-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-(4'-Fluorobenzyl)-2,10-dihydroimidazo(2,1-b)quinazolin-5(3H)-one hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058059179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-[(4-Fluorophenyl)methyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-(4'-fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.